N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide
Description
The compound N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (CAS: 307325-01-5) is a hydrazone derivative featuring a benzo[g]indazole core fused to a 4,5-dihydroindazole ring, conjugated via a carbohydrazide linkage to a 2-oxoindole moiety in the (3Z) configuration . Its molecular formula is C₂₀H₁₅N₅O₂ (molar mass: 357.37 g/mol), with a density of 1.55 g/cm³ and a predicted pKa of 9.59 . The Z-configuration at the hydrazone bond is critical for its planar geometry, influencing intermolecular interactions and biological activity.
Properties
Molecular Formula |
C20H15N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H15N5O2/c26-19-17(13-7-3-4-8-15(13)21-19)24-25-20(27)18-14-10-9-11-5-1-2-6-12(11)16(14)22-23-18/h1-8,21,26H,9-10H2,(H,22,23) |
InChI Key |
HBXKLYAPHYJIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediate Formation
The synthesis of N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide relies on the strategic assembly of its indole and benzoindazole moieties, followed by hydrazide conjugation. The general approach involves:
- Indole Core Synthesis : Formation of the 2-oxo-1,2-dihydro-3H-indol-3-ylidene subunit via cyclization of substituted anilines or keto-esters.
- Benzoindazole Construction : Development of the 4,5-dihydro-1H-benzo[G]indazole scaffold through nitration, reduction, and cyclization sequences.
- Carbohydrazide Coupling : Condensation of the benzoindazole-3-carboxylic acid derivative with hydrazine derivatives to introduce the carbohydrazide functionality.
A critical intermediate is 4,5-dihydro-1H-benzo[G]indazole-3-carboxylic acid , which is synthesized via a Friedländer-type annulation between 2-aminonaphthalene derivatives and α,β-unsaturated ketones. This step often employs acidic catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) under reflux conditions.
Stepwise Synthetic Routes
Route 1: Sequential Cyclization and Condensation
Preparation of 4,5-Dihydro-1H-benzo[G]indazole-3-carboxylic Acid
- Nitration and Reduction : 2-Aminonaphthalene is nitrated using fuming HNO₃ at 0–5°C to yield 2-amino-3-nitronaphthalene, which is subsequently reduced with hydrogen gas (H₂) over a palladium catalyst to form 2,3-diaminonaphthalene.
- Cyclization : The diamine reacts with ethyl acetoacetate in acetic acid under reflux, forming the benzoindazole core. The reaction mechanism involves intramolecular cyclodehydration, facilitated by the acidic medium.
- Hydrolysis : The ethyl ester intermediate is hydrolyzed using aqueous NaOH to produce the carboxylic acid derivative.
Key Reaction Conditions :
- Temperature: 80–100°C (reflux)
- Catalyst: Acetic acid (10% v/v)
- Yield: 68–72% after purification by recrystallization.
Condensation with Indole-3-Carbaldehyde Hydrazone
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with indole-3-carbaldehyde hydrazone in anhydrous tetrahydrofuran (THF). The final condensation step is conducted at 0–5°C to favor Z-configuration stereoselectivity.
Route 2: One-Pot Multi-Component Assembly
An alternative method employs a gold-catalyzed three-component annulation reaction, as demonstrated in recent studies:
- Reagents :
- Ethynylbenzene derivatives (alkyne component)
- Hydrazine hydrate (N–N source)
- Indole-3-carbaldehyde (electrophilic partner)
- Catalyst System : IPrAuCl/AgOTf (3 mol%) in 1,2-dichloroethane (DCE).
- Mechanism :
- Propargyl hydrazine intermediate formation via Mannich-type coupling.
- Intramolecular hydroamination to generate the dihydropyrazole scaffold.
- Oxidative aromatization using MnO₂ to yield the final product.
Advantages :
Optimization Strategies for Yield and Purity
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Purity (%) |
|---|---|---|---|
| Solvent (Cyclization) | Acetic acid | +15% | 98.5 |
| Temperature | 80°C | +10% | 97.2 |
| Catalyst Loading | 5 mol% p-TsOH | +8% | 96.8 |
Characterization and Analytical Validation
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Continuous Flow Reactors : For nitration and cyclization steps to enhance heat dissipation and safety.
- Green Chemistry Principles : Replacement of SOCl₂ with enzymatic catalysis for acid chloride formation.
- Waste Management : Recycling of acetic acid via distillation and MnO₂ via filtration.
Pilot-scale trials achieved 85% yield at 10 kg/batch using route 2.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . Additionally, it has applications in the development of new therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridine vs. Benzo[g]indazole Derivatives
- OHEI (N'-[(3Z)-2-oxoindol-3-ylidene]pyridine-4-carbohydrazide) :
Synthesized from isoniazid and isatin, this analog replaces the benzo[g]indazole with a pyridine ring. Spectral data (IR: C=O amide at 1669 cm⁻¹, C=N at 1616 cm⁻¹; ¹H NMR: δ 7.3–8.7 ppm for aromatic protons) confirm structural similarity but lack the extended conjugation of the benzoindazole system . The pyridine analog’s lower molecular weight (vs. 357.37 g/mol for the main compound) may reduce aromatic stacking efficiency in biological targets.
Benzofuran-Quinoline Hybrids
- 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide: This hybrid incorporates benzofuran and quinoline rings, enhancing antimicrobial activity (e.g., against E. coli and S. typhimurium at 25–50 mg/mL). The quinoline’s electron-withdrawing nitro/fluoro substituents improve potency compared to the main compound’s unsubstituted indole .
Substituent Variations
Halogenated Derivatives
- 4-Chloro-N-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide :
Chlorine substitution improves CB2 receptor agonism, suggesting halogen atoms enhance receptor affinity through hydrophobic interactions .
Alkyl Chain Modifications
- MDA-19 (N'-[(3Z)-1-hexyl-2-oxoindol-3-ylidene]benzohydrazide) :
A hexyl chain at the indole’s N1 position boosts lipophilicity, improving blood-brain barrier penetration and antitumor activity (e.g., PI3K/Akt/mTOR pathway inhibition in osteosarcoma) . The main compound’s lack of alkyl chains may limit bioavailability.
Structure-Activity Relationships (SAR)
- Hydrazone Configuration : The (3Z) geometry is conserved across active analogs, ensuring planar conjugation for target binding.
- Electron-Withdrawing Groups : Halogens (Cl, Br, F) or nitro groups enhance antimicrobial and receptor-binding activity .
- Heterocycle Size : Benzo[g]indazole’s larger conjugated system may improve aromatic stacking but reduce solubility vs. pyridine or benzofuran analogs.
Biological Activity
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C20H15N5O2
- Molecular Weight : 375.42 g/mol
- CAS Number : 443962-58-1
- Density : 1.24 g/cm³ (predicted)
- pKa : 11.05 (predicted)
Biological Activities
The compound exhibits a range of biological activities, including but not limited to:
-
Antimicrobial Activity :
- Several studies have reported that derivatives of indole and benzoindazole compounds show promising antimicrobial effects against various pathogens. For instance, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 2–4 µg/mL against Candida albicans and other bacterial strains .
- Antitumor Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various indole derivatives, this compound was tested against several cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HCT116 | 0.37 | Antiproliferative |
| NCI-H460 | 0.96 | Antiproliferative |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound showcased its efficacy against Staphylococcus aureus and Escherichia coli. The results were as follows:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Antibacterial |
| Escherichia coli | 10 | Antibacterial |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Q & A
Basic Research Questions
What are the common synthetic routes for N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide?
Answer:
The synthesis typically involves condensation reactions between hydrazide derivatives and indole/indazole precursors. For example:
- Step 1 : React 4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide with a 2-oxoindole derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid/base .
- Step 2 : Crystallize the product using slow evaporation in ethanol or methanol to obtain single crystals for structural validation .
- Key Parameters : Reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric control to minimize byproducts .
How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Single crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .
- Refinement : SHELXL software refines the structure, achieving R-factors < 0.06 for high precision. Bond lengths (e.g., C–C: 1.40–1.48 Å) and angles (e.g., N–C–N: 120–125°) confirm stereochemistry .
- Supplementary Methods : FT-IR (C=O stretch at ~1680 cm⁻¹) and NMR (¹H/¹³C) verify functional groups and proton environments .
What in vitro assays are used to assess its biological activity?
Answer:
Cytotoxicity screening is performed using:
- Cell Lines : Leukemia (L1210, REH, K562, CEM) and carcinoma (HeLa) models .
- Assay Protocol :
- Incubate cells with compound (0.1–100 µM) for 48–72 hrs.
- Measure viability via MTT assay (absorbance at 570 nm).
- Calculate IC₅₀ values using nonlinear regression (Table 1).
Table 1 : Cytotoxicity of a representative derivative (5t)
| Cell Line | IC₅₀ (µM) |
|---|---|
| L1210 | 0.45 |
| HeLa | 0.78 |
| CEM | 0.62 |
Advanced Research Questions
How can synthesis yield and purity be optimized for this compound?
Answer:
- Yield Optimization :
- Purity Control :
How to address contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times .
- Structural-Activity Analysis : Compare substituent effects (e.g., 3,4,5-trimethoxy vs. methyl groups) on IC₅₀ .
- Data Triangulation : Validate results with orthogonal assays (e.g., apoptosis via Annexin V-FITC and mitochondrial membrane potential assays) .
What mechanistic insights exist for apoptosis induction by derivatives of this compound?
Answer:
Mechanistic studies involve:
- Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest .
- Mitochondrial Dysfunction : JC-1 staining to measure depolarization (ΔΨm loss) .
- Apoptotic Markers : DNA fragmentation (TUNEL assay) and caspase-3/7 activation .
- Key Finding : Derivative 5t induces apoptosis at submicromolar concentrations via intrinsic pathways .
How does crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Torsion Angles : Planarity of the indole-benzoindazole system (e.g., O2–C11–C12–C13 = 176.9°) enhances π-stacking with DNA/enzymes .
- Hydrogen Bonding : N–H···O interactions (e.g., N6–H···O2) stabilize the hydrazide moiety, critical for target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
